molecular formula C9H11BrN2O2 B11737942 methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

Cat. No.: B11737942
M. Wt: 259.10 g/mol
InChI Key: YIQQDZYOYYDNNJ-QMMMGPOBSA-N
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Description

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a bromine atom and an amino acid ester moiety, making it a versatile building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow synthesis allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is unique due to its combination of a brominated pyridine ring and an amino acid ester moiety. This structure provides a versatile platform for further chemical modifications and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7/h2-3,5,8H,4,11H2,1H3/t8-/m0/s1

InChI Key

YIQQDZYOYYDNNJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Br)N

Origin of Product

United States

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